molecular formula C19H26BrNO4 B8151460 tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate

Cat. No.: B8151460
M. Wt: 412.3 g/mol
InChI Key: UCRCSLDXXPGXCK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26BrNO4 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate is a synthetic compound with notable biological activity. This article provides a detailed examination of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H26BrNO
  • Molecular Weight : 412.33 g/mol
  • CAS Number : Not specified in the available literature.
  • MDL Number : MFCD32877313

The compound consists of a piperidine ring substituted with a tert-butyl group and an ethyl chain linked to a phenoxy moiety that contains a bromo and formyl group. This unique structure may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with halogen substitutions on aromatic rings have shown enhanced cytotoxicity against various cancer cell lines.

Case Study : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups like bromine was found to enhance this activity by increasing the lipophilicity and stability of the compounds in biological systems.

Anticonvulsant Activity

The piperidine core is known for its anticonvulsant properties. Compounds containing this moiety have been explored for their potential in treating epilepsy.

Research Findings : A study evaluating various piperidine derivatives revealed that modifications at the 4-position significantly influenced anticonvulsant efficacy, with certain substitutions leading to a marked increase in protective effects against seizure models in rodents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Piperidine Ring : Essential for biological activity, providing a basic nitrogen atom that can interact with biological targets.
  • Bromo Group : Enhances lipophilicity and potentially increases binding affinity to target proteins.
  • Formyl Group : May participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative : Starting from commercially available piperidine or its derivatives.
  • Substitution Reactions : Introducing the bromo and formyl groups through electrophilic aromatic substitution methods.
  • Final Coupling Reaction : Linking the ethyl chain with the phenoxy moiety using coupling agents or through nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 4-[2-(5-bromo-2-formylphenoxy)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrNO4/c1-19(2,3)25-18(23)21-9-6-14(7-10-21)8-11-24-17-12-16(20)5-4-15(17)13-22/h4-5,12-14H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCSLDXXPGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.